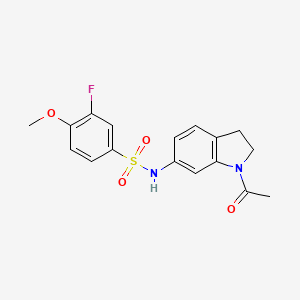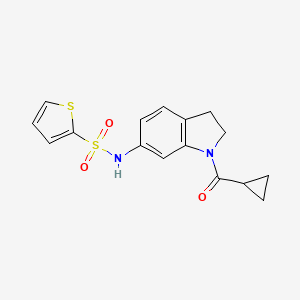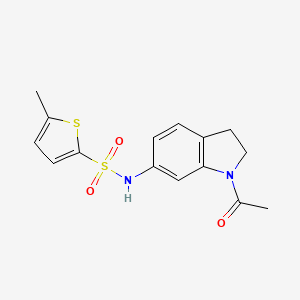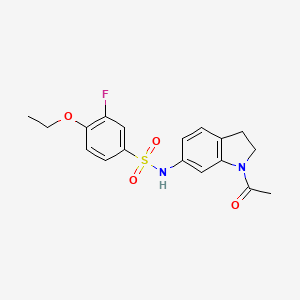
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, commonly referred to as FMS, is an organic compound that is widely used in scientific research and in the laboratory. It is a versatile compound that has a wide range of applications, from medicinal chemistry to biochemistry and physiology. FMS is a relatively new compound, having only been discovered in the late 1990s. It has been used in a variety of areas, including the study of enzyme inhibition, drug discovery, and the synthesis of other compounds.
Aplicaciones Científicas De Investigación
FMS has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug discovery, and the synthesis of other compounds. In the study of enzyme inhibition, FMS is used as an inhibitor of enzymes, such as cytochrome P450 enzymes. This is important in drug discovery, as it can help to identify potential drug targets. FMS has also been used in the synthesis of other compounds, such as the synthesis of aryl sulfonamides, which are important in medicinal chemistry.
Mecanismo De Acción
Target of Action
The compound N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, also known as F5099-0772, primarily targets the Neuropeptide Y Y2 receptor (Y2) . The Y2 receptor is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, and circadian rhythms .
Mode of Action
F5099-0772 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to the Y2 receptor, thereby preventing the activation of the receptor . This inhibition disrupts the downstream signaling pathways associated with the Y2 receptor .
Biochemical Pathways
The Y2 receptor is part of the Neuropeptide Y (NPY) system, which includes several other receptors and ligands. The NPY system is involved in a wide range of physiological processes. By acting as an antagonist at the Y2 receptor, F5099-0772 disrupts the normal functioning of the NPY system .
Pharmacokinetics
A related compound, jnj-5207787, has been shown to penetrate into the brain after intraperitoneal administration in rats . This suggests that F5099-0772 may also have good brain penetration, which is important for its activity as a central nervous system drug .
Result of Action
The antagonistic action of F5099-0772 at the Y2 receptor leads to changes in the signaling pathways associated with this receptor. This can result in various physiological effects, depending on the specific role of the Y2 receptor in different tissues .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMS has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also non-toxic and has a low cost. However, FMS has some limitations for use in laboratory experiments. It is not water-soluble, so it must be dissolved in a non-aqueous solvent before use. In addition, FMS is not very stable in the presence of light or heat, so it must be stored in a dark, cool place.
Direcciones Futuras
There are a number of potential future directions for the use of FMS in scientific research. One potential direction is the use of FMS in drug discovery, as its ability to inhibit cytochrome P450 enzymes may be useful in identifying potential drug targets. In addition, FMS could be used in the synthesis of other compounds, such as aryl sulfonamides, which are important in medicinal chemistry. It could also be used in the study of enzyme inhibition, as its ability to inhibit enzymes may provide insight into the mechanisms of enzyme inhibition. Finally, FMS could be used in the study of biochemical and physiological effects, as its anti-inflammatory and anti-cancer effects have been demonstrated in animal models.
Métodos De Síntesis
FMS can be synthesized in a variety of ways, including the use of a Grignard reaction, a Suzuki coupling reaction, and a palladium-catalyzed coupling reaction. The Grignard reaction involves the use of magnesium and a halogenated hydrocarbon, such as bromobenzene, to form a Grignard reagent. This reagent is then reacted with an aldehyde or ketone to form FMS. The Suzuki coupling reaction involves the use of a palladium catalyst and a boronic acid to form a coupling product, which is then reacted with an aldehyde or ketone to form FMS. The palladium-catalyzed coupling reaction is similar to the Suzuki coupling reaction, but involves the use of a palladium catalyst and a halogenated hydrocarbon, such as bromobenzene, to form the coupling product.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNGYDJDWCAQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536560.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)








![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
